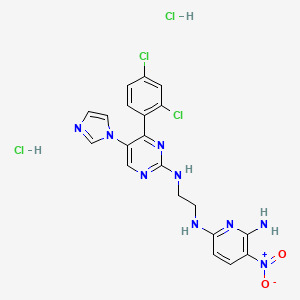
DG046
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG046 is a novel potent phosphinic pseudopeptide ERAP1 inhibitor, binding in the ERAP1 active site, being stabilized by an unusual extensive network of π-stacking interactions
Wissenschaftliche Forschungsanwendungen
Optimal Placement of Distributed Generators : Vivek, Akanksha, and Mahapatra (2011) explored the use of Genetic Algorithms for the optimal placement and sizing of Distributed Generators in power systems. They highlighted the complexity and necessity of precise calculations in determining the most effective location and size for DG units to optimize system performance and economy (Vivek, Akanksha, & Mahapatra, 2011).
Genomic Variants Database : MacDonald et al. (2013) discussed the Database of Genomic Variants (DGV), which offers a curated catalogue of structural variation in human genomes. This database is crucial for medical genetics and genome sequencing research, helping in the accurate cataloguing of variants (MacDonald, Ziman, Yuen, Feuk, & Scherer, 2013).
Integration of DGs in Distribution Systems : Singh and Singh (2019) presented a study on the integration of different types of Distributed Generations, Static Synchronous Compensator (STATCOM), and Plug-in-Hybrid Electric Vehicles (PHEVs) in distribution systems. Their work is aimed at optimizing system performance, particularly in reducing total real power loss (Singh & Singh, 2019).
Cloud Augmented Desktop Grids for Scientific Workflows : Reynolds et al. (2011) explored the use of Desktop Grid (DG) computing, augmented with Cloud resources, to reduce the make span of scientific workflows. This approach is particularly relevant in data-intensive fields like biomedical research (Reynolds, Winter, Terstyánszky, Kiss, Greenwell, Ács, & Kacsuk, 2011).
Distributed Generation in Power Systems : Naderi, Seifi, and Sepasian (2012) proposed a model for considering Distributed Generations in distribution system planning. They emphasized the dynamic nature of planning over specific periods, using genetic algorithms for optimal topology solutions (Naderi, Seifi, & Sepasian, 2012).
Digital Geoscientific Maps Development : Vinken (1986) reported on the German Society for the Advancement of Scientific Research's program for developing computer-assisted field work and geoscientific maps as part of a future geoscientific information system (Vinken, 1986).
Eigenschaften
Produktname |
DG046 |
|---|---|
Molekularformel |
C24H30N3O4P |
Molekulargewicht |
455.4948 |
IUPAC-Name |
(2-(((R)-1-Amino-1-oxo-3-phenylpropan-2-yl)carbamoyl)pent-4-yn-1-yl)(1-amino-3-phenylpropyl)phosphinic acid |
InChI |
InChI=1S/C24H30N3O4P/c1-2-9-20(17-32(30,31)22(25)15-14-18-10-5-3-6-11-18)24(29)27-21(23(26)28)16-19-12-7-4-8-13-19/h1,3-8,10-13,20-22H,9,14-17,25H2,(H2,26,28)(H,27,29)(H,30,31)/t20?,21-,22?/m1/s1 |
InChI-Schlüssel |
QCPJTEUURKCRNT-ATKRNPRHSA-N |
SMILES |
O=P(C(N)CCC1=CC=CC=C1)(CC(C(N[C@H](CC2=CC=CC=C2)C(N)=O)=O)CC#C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DG046; DG-046; DG 046 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1192496.png)

![1-[(1R)-1-(1-ethylsulfonyl-4-piperidinyl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-3-indolecarboxamide](/img/structure/B1192499.png)